Cas no 1690467-60-7 (2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid)

2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid
- 1690467-60-7
- EN300-11250065
- 2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
-
- インチ: 1S/C10H18N2O4/c1-4-7-16-10(15)12(8-9(13)14)6-5-11(2)3/h4H,1,5-8H2,2-3H3,(H,13,14)
- InChIKey: TVQLBWAUCZBDQA-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N(CC(=O)O)CCN(C)C)=O
計算された属性
- せいみつぶんしりょう: 230.12665706g/mol
- どういたいしつりょう: 230.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 8
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.9
2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11250065-5.0g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 5g |
$2858.0 | 2023-05-24 | ||
Enamine | EN300-11250065-1g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-11250065-0.1g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-11250065-1.0g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 1g |
$986.0 | 2023-05-24 | ||
Enamine | EN300-11250065-10.0g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 10g |
$4236.0 | 2023-05-24 | ||
Enamine | EN300-11250065-0.05g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-11250065-0.25g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
Enamine | EN300-11250065-2.5g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-11250065-0.5g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-11250065-5g |
2-{[2-(dimethylamino)ethyl][(prop-2-en-1-yloxy)carbonyl]amino}acetic acid |
1690467-60-7 | 95% | 5g |
$2235.0 | 2023-10-26 |
2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acidに関する追加情報
Recent Advances in the Study of 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS: 1690467-60-7)
The compound 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS: 1690467-60-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a dimethylaminoethyl group and a prop-2-en-1-yloxy carbonylamino moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a drug candidate or intermediate in medicinal chemistry.
One of the key areas of research has been the optimization of synthetic routes for 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that improves scalability and purity. The researchers employed a multi-step process involving the protection of the amino group, followed by coupling with prop-2-en-1-ol and subsequent deprotection. This method not only enhances the efficiency of production but also reduces the formation of by-products, which is critical for pharmaceutical applications.
In addition to synthetic advancements, the biological activity of this compound has been a focal point. Preliminary in vitro studies have demonstrated its ability to modulate specific enzymatic pathways, particularly those involving proteases and kinases. For instance, a recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid exhibits inhibitory effects on a subset of serine proteases, suggesting its potential as a lead compound for developing novel protease inhibitors. These findings are particularly relevant for conditions such as thrombosis and inflammatory diseases, where protease activity plays a critical role.
Furthermore, computational modeling studies have provided insights into the molecular interactions of this compound with its biological targets. Molecular docking simulations, as described in a 2023 study in the Journal of Chemical Information and Modeling, revealed that the dimethylaminoethyl group facilitates strong electrostatic interactions with negatively charged residues in the active sites of target enzymes. This structural insight is invaluable for the rational design of derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain. For example, the pharmacokinetic properties of 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid, such as its metabolic stability and bioavailability, require further investigation. A recent preclinical study highlighted the need for structural modifications to improve its half-life in vivo. Researchers are exploring the introduction of sterically hindered groups or the use of prodrug strategies to address these limitations.
In conclusion, 2-{2-(dimethylamino)ethyl(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS: 1690467-60-7) represents a versatile and promising molecule in chemical biology and drug discovery. Ongoing research aims to refine its synthesis, elucidate its biological mechanisms, and optimize its pharmacological profile. As these efforts progress, this compound may pave the way for new therapeutic agents targeting a range of diseases.
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